2-(3-fluoro-4-methylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-7-8-15(9-20(14)22)21(26)25-12-16-5-3-4-6-18(16)19(13-25)17-10-23-24(2)11-17/h3-11,19H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXMVZQQSTYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluoro-4-methylbenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as compound 1 ) is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure includes a tetrahydroisoquinoline core, which is known for various biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20FN3O
- Molecular Weight : 349.409 g/mol
- IUPAC Name : (3-fluoro-4-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Anticancer Activity
Recent studies have indicated that compound 1 exhibits notable anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in specific cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18.0 | Modulation of signaling pathways related to proliferation |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the modulation of key signaling pathways associated with cell growth and survival .
Antimicrobial Activity
Compound 1 has also been tested for antimicrobial efficacy against a range of bacterial and fungal strains. The results suggest moderate activity against several pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that compound 1 may serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its unique structure. Modifications in the pyrazole and isoquinoline moieties significantly influence its potency and selectivity. For instance, variations in substituents on the pyrazole ring have been shown to alter cytotoxicity profiles dramatically.
Key Observations:
- Fluorine Substitution : The presence of fluorine at the 3-position on the benzoyl ring enhances lipophilicity, improving membrane permeability.
- Methyl Group Influence : The methyl group at the pyrazole nitrogen contributes to increased binding affinity to target proteins involved in cancer progression.
Case Studies
A recent case study focused on the application of compound 1 in combination therapies for treating resistant cancer types. In vitro studies revealed that when combined with standard chemotherapeutics, compound 1 enhanced the overall efficacy by overcoming resistance mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings
Substituent Effects on Solubility :
- The hydrochloride salt derivative () demonstrates improved aqueous solubility compared to the neutral target compound, which is critical for pharmaceutical formulation.
- Sulfonyl and xanthene-containing analogues () exhibit higher polarity but may face challenges in bioavailability due to increased molecular weight.
Structural Flexibility vs. Rigidity :
- The target compound’s benzoyl-pyrazole system retains partial planarity, similar to the thiazole-triazole derivatives in . However, steric hindrance from the 3-fluoro-4-methylbenzoyl group may reduce conformational flexibility compared to smaller substituents like methoxy or sulfonyl groups .
Synthetic Accessibility :
- High-yield synthesis routes (e.g., >80% yield for ’s compounds) suggest that the pyrazole and triazole moieties are synthetically tractable. The target compound’s synthesis likely employs similar coupling strategies, though fluorinated benzoyl groups may require specialized reagents .
Commercial and Industrial Relevance :
- The hydrochloride salt variant () is commercially available (Pharmacy Grade, 95% purity), indicating its utility as a building block in drug discovery. In contrast, the target compound’s structural complexity may limit large-scale production without optimized protocols .
Research Implications and Limitations
- Gaps in Data : Direct biological activity or crystallographic data for the target compound are absent in the provided evidence. Comparative studies must rely on structural extrapolation from analogues.
- Opportunities for Future Work: Investigate the target compound’s binding affinity in kinase or receptor assays, leveraging the pyrazole moiety’s known role in medicinal chemistry. Explore co-crystallization with SHELXL () to resolve conformational details and compare with isostructural analogues ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
